Estra-5(10),9(11)-dien-3-one, 17-hydroxy-17-(1-propyn-1-yl)-, cyclic 1,2-ethanediyl acetal, (17beta)-
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Overview
Description
Estra-5(10),9(11)-dien-3-one, 17-hydroxy-17-(1-propyn-1-yl)-, cyclic 1,2-ethanediyl acetal, (17beta)- is a synthetic steroidal compound It is characterized by its complex structure, which includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Estra-5(10),9(11)-dien-3-one, 17-hydroxy-17-(1-propyn-1-yl)-, cyclic 1,2-ethanediyl acetal, (17beta)- involves multiple steps. The starting material is typically a steroidal precursor, which undergoes a series of chemical reactions including oxidation, reduction, and acetal formation. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. The process involves large-scale reactors and continuous monitoring of reaction parameters. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Estra-5(10),9(11)-dien-3-one, 17-hydroxy-17-(1-propyn-1-yl)-, cyclic 1,2-ethanediyl acetal, (17beta)- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
Estra-5(10),9(11)-dien-3-one, 17-hydroxy-17-(1-propyn-1-yl)-, cyclic 1,2-ethanediyl acetal, (17beta)- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Estra-5(10),9(11)-dien-3-one, 17-hydroxy-17-(1-propyn-1-yl)-, cyclic 1,2-ethanediyl acetal, (17beta)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Similar Compounds
- Estradiol
- Estrone
- Ethinylestradiol
Uniqueness
Compared to similar compounds, Estra-5(10),9(11)-dien-3-one, 17-hydroxy-17-(1-propyn-1-yl)-, cyclic 1,2-ethanediyl acetal, (17beta)- is unique due to its specific structural modifications. These modifications confer distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
84371-69-7 |
---|---|
Molecular Formula |
C23H30O3 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
(8S,13S,14S,17S)-13-methyl-17-prop-1-ynylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol |
InChI |
InChI=1S/C23H30O3/c1-3-9-22(24)11-8-20-19-5-4-16-15-23(25-13-14-26-23)12-7-17(16)18(19)6-10-21(20,22)2/h6,19-20,24H,4-5,7-8,10-15H2,1-2H3/t19-,20+,21+,22+/m1/s1 |
InChI Key |
IABDMPHKMZWPIN-MLNNCEHLSA-N |
Isomeric SMILES |
CC#C[C@@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=C3CCC5(C4)OCCO5)C)O |
Canonical SMILES |
CC#CC1(CCC2C1(CC=C3C2CCC4=C3CCC5(C4)OCCO5)C)O |
Origin of Product |
United States |
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